Boc-Val-Gly-OH

Übersicht

Beschreibung

“Boc-val-gly-OH” is a type of peptide that is often used in peptide chemistry . It is used in the esterification reaction to synthesize N-Boc amino acid esters . It is also used in the synthesis of tripeptide H-Gly-Pro-Glu-OH, which are analogs of neuroprotective drugs .

Synthesis Analysis

The synthesis of “this compound” involves environmentally conscious in-water peptide synthesis using Boc strategy . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group . The synthesis of peptides containing polyfunctional amino acids is a complex practical task .

Molecular Structure Analysis

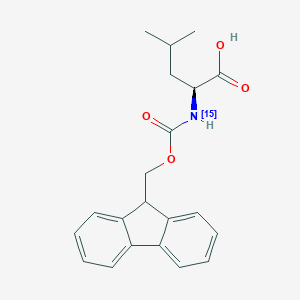

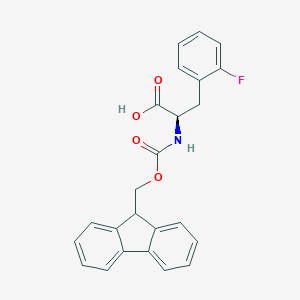

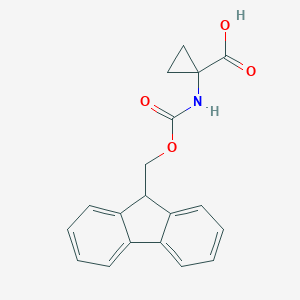

The molecular structure of “this compound” contains total 40 bond(s); 18 non-H bond(s), 3 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amide(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxyl group(s) .

Chemical Reactions Analysis

“this compound” is used in Boc solid-phase peptide synthesis . It is also used in the esterification reaction to synthesize N-Boc amino acid esters .

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

Boc-Val-Gly-OH: wird in großem Umfang in der Peptidsynthese eingesetzt, insbesondere in der Festphasenpeptidsynthese (SPPS). Die Boc-Gruppe schützt die Aminogruppe während des Syntheseprozesses und verhindert unerwünschte Nebenreaktionen. Nach der Assemblierung der Peptidkette kann die Boc-Gruppe unter milden sauren Bedingungen entfernt werden, was für die Synthese empfindlicher Peptide vorteilhaft ist .

Pharmazeutische Anwendungen

In der pharmazeutischen Industrie dient This compound als Baustein für die Synthese verschiedener Peptide mit therapeutischem Potenzial. Es wurde verwendet, um Tetrapeptide zu erzeugen, die eine Immunstimulationsaktivität zeigen, was bei der Entwicklung neuer Immuntherapien von Vorteil sein könnte .

Entwicklung von Biomaterialien

Die Verbindung spielt eine Rolle bei der Entwicklung von Biomaterialien, insbesondere bei der Herstellung von Materialien auf Peptidbasis. Diese Materialien finden Anwendungen im Tissue Engineering und als Gerüste für das Zellwachstum, wobei die Biokompatibilität und Bioabbaubarkeit von Peptiden entscheidend sind .

Grüne Chemie

This compound: trägt zu Initiativen der grünen Chemie bei, indem es die Peptidsynthese in Wasser, einem umweltfreundlichen Lösungsmittel, ermöglicht. Dieser Ansatz entspricht den Prinzipien der grünen Chemie und zielt darauf ab, die Verwendung schädlicher organischer Lösungsmittel zu reduzieren und die Umweltbelastung zu minimieren .

Umweltwissenschaften

In den Umweltwissenschaften stellt die Verwendung von This compound in der wasserbasierten Peptidsynthese eine Verschiebung hin zu nachhaltigeren und weniger verschmutzenden chemischen Prozessen dar. Es veranschaulicht die Anwendung von Prinzipien der grünen Chemie zur Reduzierung der Verwendung organischer Lösungsmittel, was ein wichtiges Anliegen in Bezug auf globale Umweltverschmutzung und den Klimawandel ist .

Industrielle Chemie

Die industrielle Synthese von Peptiden, einschließlich solcher für therapeutische Zwecke, umfasst oft This compound, da es sich für die großtechnische Produktion eignet. Die Boc-Strategie ist dafür bekannt, während des Entschützungsschritts nur Gase als Nebenprodukte zu erzeugen, was sie für industrielle Anwendungen begünstigt .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boc-Val-Gly-OH, also known as N-tert-butyloxycarbonyl-valyl-glycine, is a tripeptide that is used in peptide chemistry

Mode of Action

It’s known that peptides can interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting protein-protein interactions, or even penetrating cells to reach intracellular targets . The specific interactions of this compound with its targets would depend on its amino acid sequence and structure.

Biochemical Pathways

For instance, they can modulate signal transduction pathways, influence gene expression, or affect metabolic processes .

Pharmacokinetics

It’s known that the pharmacokinetic properties of peptides can be influenced by factors such as their size, charge, hydrophobicity, and susceptibility to enzymatic degradation .

Result of Action

These can include changes in cell signaling, alterations in gene expression, modulation of immune responses, and effects on cell growth and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues .

Biochemische Analyse

Biochemical Properties

Boc-Val-Gly-OH participates in various biochemical reactions, primarily involving peptide synthesis. The Boc group serves as a protecting group for the amino group during these reactions, preventing unwanted side reactions . The exact enzymes, proteins, and other biomolecules that this compound interacts with can vary depending on the specific biochemical context .

Cellular Effects

The cellular effects of this compound are largely related to its role in peptide synthesis. As a component of larger peptide chains, it can influence cell function by contributing to the structure and function of proteins. The specific effects on cell signaling pathways, gene expression, and cellular metabolism would depend on the particular proteins that this compound is incorporated into .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its participation in peptide bond formation during protein synthesis. The Boc group protects the amino group, allowing peptide bonds to form without side reactions. Once the peptide chain is complete, the Boc group can be removed under acidic conditions, revealing the original amino group .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability, which is crucial for its role in peptide synthesis. Over time, it remains stable under a variety of conditions, making it a reliable component for biochemical experiments . Specific long-term effects on cellular function would depend on the context of its use.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. As a component of larger peptides, its effects would likely depend on the specific peptide and the biological context. High doses could potentially lead to adverse effects, although this would also depend on the specific context .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein synthesis. It interacts with various enzymes during this process, including those involved in peptide bond formation. The Boc group can also interact with acids during deprotection .

Transport and Distribution

This compound, as a component of peptides, is transported and distributed within cells and tissues as part of these larger molecules. It may interact with various transporters and binding proteins depending on the specific peptide it is part of .

Subcellular Localization

The subcellular localization of this compound would depend on the specific proteins it is incorporated into. It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications of these proteins .

Eigenschaften

IUPAC Name |

2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPKSNMGVTYXQQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

45233-75-8 | |

| Record name | 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)